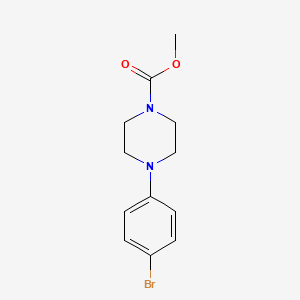

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Descripción

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 4-bromophenyl substituent at the piperazine nitrogen and a methyl ester group at the carboxylate position. The bromophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the ester group impacts metabolic stability and solubility.

Propiedades

IUPAC Name |

methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOUHUJVGDNKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681468 | |

| Record name | Methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841295-69-0 | |

| Record name | Methyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a bromophenyl group and a carboxylate moiety. Its chemical structure can be depicted as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies showed that it inhibits the proliferation of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromophenyl group enhances binding affinity to various receptors, while the piperazine ring modulates pharmacokinetic properties. This dual functionality allows the compound to engage in multiple biological pathways, including those involved in inflammation and cellular signaling .

Case Studies

- Inhibition of BRAF Activity : A study highlighted that derivatives of piperazine compounds similar to this compound showed potent inhibition of BRAF kinase activity in melanoma models, demonstrating its potential as a targeted therapy for BRAF-mutant cancers .

- Neuropharmacological Effects : Another investigation into piperazine derivatives revealed their ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including this compound. These investigations have provided insights into optimizing its biological activity while minimizing toxicity.

Table 2: Structure-Activity Relationship Insights

| Compound Type | Key Modifications | Biological Activity Observed |

|---|---|---|

| Piperazine Derivatives | Varying substituents on the ring | Enhanced receptor binding |

| Esterified Variants | Methyl vs. Ethyl esters | Improved solubility and bioavailability |

| Halogenated Variants | Bromine vs. Chlorine substitutions | Altered pharmacodynamics |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate is primarily investigated for its pharmacological potential. Its structure features a piperazine ring, which is common in many pharmaceutical agents, making it an attractive candidate for drug development.

1.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays on breast cancer cell lines such as MCF-7 and MDA-MB-231 showed notable inhibition of cell growth. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Combination with Doxorubicin | Synergistic Effect |

|---|---|---|---|

| MCF-7 | 10.5 | Yes | Significant |

| MDA-MB-231 | 8.2 | Yes | Highly Significant |

The presence of the bromine substituent is believed to enhance its anticancer properties, especially when used in combination with established chemotherapeutic agents like doxorubicin.

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. A study indicated its effectiveness against Gram-positive bacteria, with the following minimum inhibitory concentrations (MIC) recorded:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest potential applications in developing new antimicrobial therapies, particularly against resistant strains.

Chemical Synthesis and Industrial Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its utility extends to various chemical processes:

2.1 Synthesis of Derivatives

The compound can undergo several chemical reactions, including substitution, oxidation, and hydrolysis, allowing for the formation of various derivatives that may possess unique biological activities or improved efficacy.

2.2 Industrial Uses

In addition to its role in pharmaceuticals, this compound is also utilized in the development of new materials and chemical processes within the industry. Its structural characteristics make it suitable for creating novel compounds with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

3.1 Study on Anticancer Activity

A comprehensive study focused on the cytotoxic effects of this compound on breast cancer cell lines revealed significant potential for therapeutic use. The combination treatment with doxorubicin not only enhanced the overall cytotoxicity but also indicated a synergistic effect that could lead to more effective treatment regimens.

3.2 Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains, demonstrating its broad-spectrum activity and potential as a new antimicrobial agent.

Comparación Con Compuestos Similares

Piperazine-1-carboxylate Esters with Varied Alkyl Groups

A series of piperazine-1-carboxylate esters, including ethyl, isopropyl, isobutyl, and allyl derivatives, share the 4-(4-bromophenyl)piperazine core but differ in ester substituents (Table 1). These analogs highlight the impact of ester group size on physicochemical properties:

Table 1. Comparison of Piperazine-1-carboxylate Esters

*Similarity scores based on structural alignment with the methyl ester .

Substituent Effects on the Aromatic Ring

Variations in the aryl group significantly alter biological activity:

- 4-Bromophenyl vs. 4-Hydroxyphenyl : Replacement of bromine with a hydroxyl group (e.g., compound 13 in ) reduces lipophilicity and may enhance solubility but decreases affinity for hydrophobic binding pockets. Melting points for bromophenyl derivatives (e.g., 190–191°C for compound 13 ) are generally higher than hydroxylated analogs, reflecting stronger intermolecular forces.

Piperazine Derivatives with Heterocyclic Moieties

- Thienoimidazole-linked analogs (e.g., compound 13g ): Incorporation of a thienoimidazole ring enhances π-π stacking interactions with enzymes, improving inhibitory potency against PARP-1 (IC₅₀ values in nanomolar range).

- Xanthenone derivatives (e.g., compound XVIII ): Ethyl piperazine carboxylates coupled to xanthenone show 94% inhibition of M. tuberculosis, though cytotoxicity (SI < 1) limits therapeutic utility. Methyl esters may offer improved safety profiles due to faster metabolic clearance.

Stability and Metabolic Considerations

- Ester Stability : Tert-butyl esters (e.g., compound 1a ) degrade in simulated gastric fluid, whereas methyl and ethyl esters are more resistant to acidic hydrolysis, enhancing oral bioavailability.

- Enzymatic Hydrolysis : Methyl esters are typically hydrolyzed slower than bulkier esters by esterases, prolonging systemic exposure .

Métodos De Preparación

Two-Step Synthesis of 1-(4-bromophenyl)piperidine (Patent CN112645902A)

This method, adaptable for piperazine analogs, involves:

Step 1: N-Phenylpiperidine Formation

- React bromobenzene with piperidine in sulfolane solvent.

- Add a strong base such as potassium tert-butoxide.

- Heat the mixture to 140–165 °C for about 4 hours.

- Yield: ~84% of N-phenylpiperidine with >99% purity by HPLC.

Step 2: Bromination to 1-(4-bromophenyl)piperidine

- Dissolve N-phenylpiperidine in an organic solvent (dichloromethane or acetonitrile).

- Add brominating agents like N-bromosuccinimide or dibromohydantoin with a catalyst (tetra-n-butyl ammonium tetraphenyl borate).

- Maintain reaction temperature at 15–40 °C for 5–6 hours.

- Purify by vacuum distillation or recrystallization (dichloromethane:n-heptane 1:4).

- Yield: 87–90% with >98% purity by GC.

- Simple, few steps.

- Readily available raw materials.

- High yield and purity.

- Suitable for scale-up.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purification |

|---|---|---|---|---|---|

| 1 | Bromobenzene, Piperidine, Sulfolane, KOtBu | 140–165 | 4 | 84 | Extraction, filtration |

| 2 | N-phenylpiperidine, N-bromosuccinimide, catalyst | 15–40 | 5–6 | 87–90 | Distillation or recrystall. |

Note: Though this patent focuses on piperidine, similar conditions can be adapted for piperazine derivatives with appropriate modifications.

The introduction of the methyl carbamate group onto the piperazine nitrogen is commonly achieved by reaction with methyl chloroformate or methyl carbonate derivatives.

Typical Carbamate Formation Procedure (From Literature Methods)

- Starting Material: 4-(4-bromophenyl)piperazine or piperazine derivative.

- Reagent: Methyl chloroformate.

- Base: Triethylamine or other organic bases to scavenge HCl.

- Solvent: Dichloromethane or acetonitrile.

- Conditions: Stirring at 0 °C to room temperature under inert atmosphere.

- Work-up: Aqueous wash, drying, and purification by recrystallization or chromatography.

This method yields the methyl carbamate derivative with good purity and moderate to high yield.

Alternative Synthetic Routes and Supporting Findings

Synthesis via Grignard and Chloroformate Intermediates

- Phenyl Grignard reagents can be reacted with piperazine derivatives to introduce the aryl group.

- Subsequent reaction with aryl chloroformates or methyl chloroformate forms the carbamate.

- This method is more complex but allows structural diversity.

Use of Protecting Groups and Deprotection

- Boc (tert-butoxycarbonyl) protecting groups are often used on piperazine nitrogen atoms during intermediate steps.

- After arylation and other modifications, Boc groups are removed under acidic conditions.

- Final carbamate formation is then performed.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-phenylpiperazine formation | Bromobenzene + Piperazine + KOtBu, sulfolane, heat | ~84 | High temperature nucleophilic substitution |

| Bromination of N-phenylpiperazine | N-bromosuccinimide or dibromohydantoin, catalyst | 87–90 | Mild temperature, catalyst-assisted bromination |

| Carbamate formation | Methyl chloroformate + base (Et3N), DCM solvent | 70–90 | Low temperature, inert atmosphere |

| Purification | Recrystallization (DCM/n-heptane), vacuum distillation | - | Ensures high purity, removes isomers and impurities |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the structure and purity of intermediates and final products.

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) show purities >98% in optimized processes.

- The use of tetra-n-butyl ammonium tetraphenyl borate as a catalyst improves bromination selectivity and yield.

- Reaction molar ratios and temperature control are critical for minimizing side products and maximizing yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(4-bromophenyl)piperazine-1-carboxylate, and how is the product characterized?

- Synthetic Routes :

- The synthesis typically involves coupling a bromophenyl-substituted piperazine precursor with a methyl carboxylate group. For example, tert-butyl piperazine derivatives are synthesized via nucleophilic substitution or esterification under anhydrous conditions using reagents like DIPEA (N,N-diisopropylethylamine) in DMSO at elevated temperatures (130°C) .

- A key intermediate, 4-(4-bromophenyl)piperazine, is often functionalized via carbamate formation using methyl chloroformate or similar reagents.

- Characterization :

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and purity (e.g., tert-butyl analogs show characteristic peaks for piperazine protons at δ 3.2–3.5 ppm and aromatic protons at δ 7.3–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Analytical Methods :

- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity.

- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages (e.g., deviations <0.3% indicate high purity) .

- Melting Point : Sharp melting ranges (e.g., 153–154°C for related compounds) confirm crystallinity .

Advanced Research Questions

Q. What methodologies are employed for determining the crystal structure of this compound?

- X-ray Crystallography :

- Data Collection : Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å) and ω/φ scans are used. Absorption corrections (e.g., SADABS) refine data quality .

- Structure Solution : SHELXS-97 for phase determination via direct methods, followed by SHELXL-97 for refinement. R-factors (e.g., ) validate accuracy .

- Key Findings : Piperazine rings adopt chair conformations, with bromophenyl groups showing torsional angles (~25°) due to steric hindrance .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Enzyme Inhibition Studies :

- Monoacylglycerol Lipase (MAGL) : Irreversible inhibition is tested via activity-based protein profiling (ABPP). Residual enzyme activity is quantified using fluorogenic substrates, with IC values compared to controls like MJN110 .

- Receptor Antagonism : Radioligand binding assays (e.g., for dopamine or serotonin receptors) measure displacement of labeled ligands (e.g., values in nM range) .

- Structural Insights : Docking studies using crystal structures predict interactions with active sites (e.g., hydrogen bonding with hydroxyl or carbonyl groups) .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

- Integrated Techniques :

- Variable Temperature NMR : Resolves dynamic effects (e.g., piperazine ring flipping) by analyzing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals (e.g., distinguishing aromatic vs. piperazine protons) .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries, cross-validating experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.